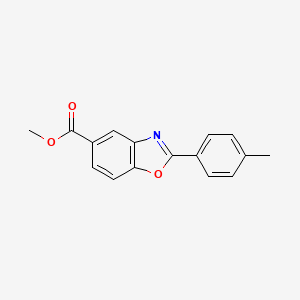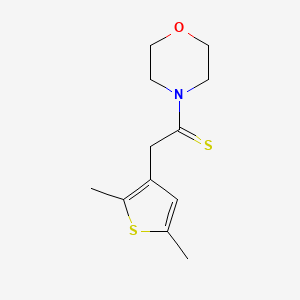
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with a bromomethyl group at the 3-position, a tert-butoxycarbonyl group at the 1-position, and a hydroxyl group at the 4-position. The stereochemistry of this compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols to achieve high enantiomeric excess . The process may include steps such as ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to form ketones or reduced to form alcohols.
Protection and Deprotection Reactions: The tert-butoxycarbonyl group can be used as a protecting group for the amine functionality, which can be removed under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride for deprotonation, acids like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a wide range of substituted pyrrolidines, while oxidation reactions can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine functionality. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in the substituents at the 3- and 4-positions.
(3S,4R)-4-(6-bromo-2-methoxyquinolin-3-yl)-3-hydroxy-N,N-dimethyl-3-(naphthalen-1-yl): This compound has a similar stereochemistry but features different substituents, leading to distinct reactivity and applications.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
JLVRKCSOSUDUPL-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionamide](/img/structure/B8300765.png)






![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-(5-pyrimidinyl)-](/img/structure/B8300818.png)
![4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B8300824.png)
![3-[(4-Fluorophenyl)thio]benzoic acid](/img/structure/B8300836.png)

![Methyl 3-{[hydrazino(oxo)acetyl]amino}benzoate](/img/structure/B8300858.png)
